molecular formula C19H23N7OS B6533970 2-(benzylsulfanyl)-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 1058386-56-3

2-(benzylsulfanyl)-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6533970
CAS No.: 1058386-56-3
M. Wt: 397.5 g/mol
InChI Key: AMTNZMWLPVKIGF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a triazolopyrimidine core substituted with an ethyl group at position 3, a piperazine ring at position 7, and a benzylsulfanyl-ethanone moiety. Its IUPAC name reflects its complex structure, which integrates a triazolo[4,5-d]pyrimidine scaffold—a pharmacophore known for interactions with biological targets such as kinases and adenosine receptors. The ethyl group at position 3 and the benzylsulfanyl substituent likely modulate lipophilicity and electronic properties, influencing bioavailability and target binding.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7OS/c1-2-26-19-17(22-23-26)18(20-14-21-19)25-10-8-24(9-11-25)16(27)13-28-12-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTNZMWLPVKIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CSCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategy for Triazolopyrimidine Formation

Triazolopyrimidines are typically synthesized via cyclocondensation of aminopyrimidines with nitrous acid or azides. For the 3-ethyl variant, the following pathway is proposed:

  • Starting Material : 4,6-Diamino-5-nitropyrimidine undergoes diazotization with sodium nitrite in acidic conditions to form a diazonium intermediate.

  • Cyclization : Treatment with ethylamine induces ring closure, yielding 3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-amine.

Reaction Conditions :

  • Diazotization: 0–5°C, HCl/NaNO₂, 2 h.

  • Cyclization: Ethylamine (excess), ethanol, reflux, 6 h.

Alternative Route: Huisgen Cycloaddition

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) could form the triazole ring:

  • Alkyne-Pyrimidine Precursor : 7-Azido-5-ethylpyrimidine reacts with a propiolamide derivative.

  • Cycloaddition : Cu(I) catalysis in DMF at 60°C for 12 h generates the triazolopyrimidine core.

Functionalization with Piperazine

Nucleophilic Aromatic Substitution (SNAr)

The 7-amino group on the triazolopyrimidine is activated for displacement by piperazine:

  • Activation : Conversion of the amine to a chloro or fluoro leaving group using POCl₃ or HF-pyridine.

  • Substitution : Reaction with piperazine in DMF at 120°C for 24 h.

Yield Optimization :

  • Excess piperazine (3 eq.) improves conversion.

  • Microwave-assisted synthesis reduces reaction time to 2 h.

Purification and Analytical Validation

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted piperazine and benzyl mercaptan.

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm.

Purity Assessment :

  • Final compound purity >95% by HPLC.

Challenges and Optimization Opportunities

  • Low Yields in Cyclization Steps : Diazotization reactions often suffer from side products; switching to microwave-assisted conditions may enhance efficiency.

  • Piperazine Overalkylation : Use of bulky bases (e.g., DIPEA) suppresses quaternary ammonium salt formation.

  • Thioether Stability : Benzylsulfanyl groups are oxidation-prone; adding antioxidants (e.g., BHT) during storage is recommended.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often involving the sulfanyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the triazolopyrimidine moiety or the ketone group. Reagents like sodium borohydride are typically used.

  • Substitution: : The presence of various functional groups allows for substitution reactions, such as nucleophilic aromatic substitution involving the benzyl or piperazine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dichloromethane, ethanol, dimethyl sulfoxide.

Major Products Formed

Depending on the reaction conditions and reagents used, the major products can include oxidized derivatives, reduced forms of the compound, and various substituted products that introduce new functional groups into the molecule.

Scientific Research Applications

Overview

The compound 2-(benzylsulfanyl)-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a novel chemical entity that has garnered attention for its potential applications in the pharmaceutical field, particularly in the development of therapeutics targeting various diseases. This article explores its scientific research applications, including pharmacological properties, synthesis methods, and case studies highlighting its efficacy.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the triazole moiety in the structure of this compound suggests potential efficacy against a range of bacterial strains. For instance, studies have shown that similar compounds with triazole structures demonstrated enhanced antibacterial activity compared to their parent compounds .

Modulation of Enzyme Activity

The compound's structure includes a piperazine ring and a triazole moiety, which are known to interact with various biological targets. Specifically, it has been noted that substituted triazoles can modulate the activity of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the metabolism of glucocorticoids and is implicated in conditions like metabolic syndrome and obesity .

Anticancer Potential

Compounds containing piperazine and triazole rings have been investigated for their anticancer properties. They may inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells. The presence of the benzylsulfanyl group may enhance lipophilicity, improving bioavailability and efficacy against cancer cell lines.

Case Studies

Several studies have explored the applications of related compounds:

  • Antimicrobial Screening : In one study, a series of triazole derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
  • Enzyme Modulation Studies : Another research focused on substituted 1,2,4-triazoles demonstrated their ability to modulate 11β-HSD1 activity effectively, suggesting their potential use in treating metabolic disorders .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its triazolopyrimidine moiety can interact with nucleotide-binding sites, while the piperazine ring may influence neurotransmitter receptors. These interactions can modulate biological pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of triazolopyrimidine derivatives with piperazine-linked side chains. Key structural analogues include:

Compound Name Key Substituents Molecular Weight Biological Activity Notes
2-(Benzylsulfanyl)-1-(4-{3-Phenyl-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl}Piperazin-1-yl)Ethan-1-one Phenyl group at position 3 (vs. ethyl in target) ~455.5 Higher lipophilicity; unconfirmed activity
1-(4-{3-Benzyl-3H-Triazolo[4,5-d]Pyrimidin-7-yl}Piperazin-1-yl)-2-(2-Methoxyphenoxy)Ethanone Methoxyphenoxy group (vs. benzylsulfanyl) 459.5 Potential kinase inhibition
  • Substituent Impact: Ethyl vs. Benzylsulfanyl vs.

Physicochemical Properties

  • CMC Determination : While direct data for the target compound is unavailable, structurally related quaternary ammonium compounds (e.g., alkyltrimethylammonium derivatives) exhibit critical micelle concentrations (CMCs) in the 0.4–8.3 mM range, influenced by alkyl chain length and substituent polarity.

Research Findings and Methodological Considerations

  • Similarity Analysis: Computational studies emphasize that structural similarity (e.g., shared triazolopyrimidine cores) correlates with comparable biological activity profiles. However, dissimilarity in side chains (e.g., benzylsulfanyl vs. methoxyphenoxy) can lead to divergent target affinities.
  • Synthetic Challenges : The ethyl-substituted triazolopyrimidine core in the target compound may offer synthetic advantages over phenyl analogues, as smaller alkyl groups reduce steric complications during coupling reactions.

Biological Activity

The compound 2-(benzylsulfanyl)-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4OSC_{21}H_{26}N_4OS, and it features a unique arrangement of functional groups that contribute to its biological activity. The presence of a triazole moiety is particularly noteworthy, as triazoles are known for their diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. For instance, derivatives containing the triazolo-pyrimidine core have demonstrated moderate to high activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under review may exhibit similar antimicrobial effects due to its structural similarity.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activities related to cell cycle regulation and apoptosis . Specific studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Neuropharmacological Effects

The piperazine component of the compound indicates potential neuropharmacological activity. Piperazine derivatives are known to interact with neurotransmitter systems, which can lead to anxiolytic or antidepressant effects. Studies have shown that similar compounds can act as serotonin receptor modulators, potentially offering therapeutic benefits in mood disorders .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The triazole ring may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : The piperazine moiety might interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Oxidative Stress Reduction : Compounds with sulfur groups often exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Study 1: Antibacterial Activity

A study examining a series of triazole derivatives found that certain compounds exhibited significant antibacterial activity against both drug-sensitive and drug-resistant strains. The most potent compounds had minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Study 2: Anticancer Efficacy

In vitro studies on triazolo-pyrimidines demonstrated their ability to induce apoptosis in cancer cell lines. These findings suggest that the compound may be effective in targeting cancer cells while sparing normal cells .

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